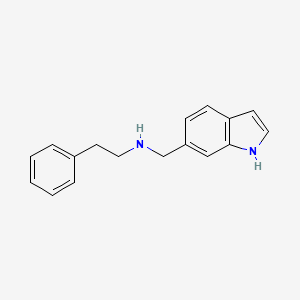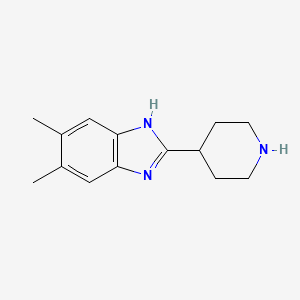![molecular formula C21H29NO B1385296 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline CAS No. 1040688-49-0](/img/structure/B1385296.png)
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline
Overview
Description
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline is a chemical compound with the molecular formula C21H29NO and a molecular weight of 311.46 . It is used in scientific research and has unique properties that make it suitable for various applications, such as catalysis, pharmaceutical development, and material science exploration.
Scientific Research Applications
Synthesis and Characterization
- N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline and related compounds have been synthesized and characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR, highlighting their structural properties (Çolak, Karayel, Buldurun, & Turan, 2021).
X-ray Crystallographic Analysis
- The molecular and crystal structure of similar compounds have been examined using X-ray crystallographic analysis, providing insights into their molecular geometry and stability mechanisms such as intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Organic Synthesis
- These types of compounds are used in organic synthesis, demonstrating their utility in forming structurally complex and functionally diverse molecules, which can be applied in various fields of chemical research (Pevzner, 2003).
Potential in Polymer Science
- Research in polymer degradation and stability involves the use of tert-butyl phenols, indicating a potential application of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline in this field, especially in the context of antioxidants and stabilizers (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).
Medicinal Chemistry and Drug Synthesis
- Compounds with similar structural elements have been used as intermediates in the synthesis of biologically active compounds, suggesting the potential use of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline in the field of medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Catalysis
- Research on catalysts has included the use of compounds containing tert-butyl and phenoxy groups, highlighting the potential role of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline in catalysis, particularly in reactions involving ethylene (Yankey, Obuah, Guzei, Osei-twum, Hearne, & Darkwa, 2014).
properties
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-2,4,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-15-13-16(2)20(17(3)14-15)22-11-12-23-19-10-8-7-9-18(19)21(4,5)6/h7-10,13-14,22H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJCICLKRUHSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCCOC2=CC=CC=C2C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385213.png)
![5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385214.png)




![3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide](/img/structure/B1385222.png)

![1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-1H-1,2,3-triazol-5-YL]ethanone](/img/structure/B1385225.png)
![2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385227.png)

![N-Ethyl-3-[(3-methoxypropyl)amino]propanamide](/img/structure/B1385232.png)

![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)